molecular formula C14H11Cl B3051839 9-(Chloromethyl)-9H-fluorene CAS No. 36375-77-6

9-(Chloromethyl)-9H-fluorene

Cat. No.: B3051839
CAS No.: 36375-77-6
M. Wt: 214.69 g/mol
InChI Key: KWRQHOKCZDPPQT-UHFFFAOYSA-N
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Description

9-(Chloromethyl)-9H-fluorene: is an organic compound with the molecular formula C14H11Cl It is a derivative of fluorene, where a chloromethyl group is attached to the ninth carbon of the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chloromethyl)-9H-fluorene typically involves the chloromethylation of fluorene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making it more electrophilic and allowing it to react with the aromatic ring of fluorene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar chloromethylation techniques. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-(Chloromethyl)-9H-fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base or catalyst.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include amines, ethers, and thioethers.

    Oxidation Reactions: Products include alcohols and carboxylic acids.

    Reduction Reactions: The primary product is the methyl derivative of fluorene.

Scientific Research Applications

Chemistry: 9-(Chloromethyl)-9H-fluorene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of polymers, dyes, and pharmaceuticals.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents. These compounds can be used to label biomolecules and track their interactions in living cells.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of high-performance polymers and resins, which find applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 9-(Chloromethyl)-9H-fluorene primarily involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon attached to the chlorine atom. This reactivity is exploited in various synthetic applications to introduce new functional groups into the fluorene structure.

Comparison with Similar Compounds

  • 9-(Chloromethyl)anthracene
  • 9-(Chloromethyl)phenanthrene
  • 9-(Chloromethyl)carbazole

Comparison: Compared to these similar compounds, 9-(Chloromethyl)-9H-fluorene is unique due to its specific structural features and reactivity. The presence of the chloromethyl group at the ninth position of the fluorene ring imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Its reactivity and stability under various conditions make it a preferred choice for specific applications in research and industry.

Properties

IUPAC Name

9-(chloromethyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRQHOKCZDPPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624997
Record name 9-(Chloromethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36375-77-6
Record name 9-(Chloromethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The precursor for Fm—S—Ph—CO2H, 9-fluorenylmethyl chloide (Fm—Cl) was synthesized as follows. A solution of 25.0 g of 9-fluorenmethanol (127 mmol, ALDRICH® Chemical Company was refluxed with 150 ml of thionyl chloride. for 30 minutes. The excess thionyl chloride was a removed by distillation and the residue distilled at reduced pressure, then crystallized from ethanol two times to afford 19.2 g of 9-fluorenylmethyl chloride (89.4 mmol, 70%) as a pale yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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